molecular formula C7H6FNO B1330271 N-(4-Fluorophenyl)formamide CAS No. 459-25-6

N-(4-Fluorophenyl)formamide

Cat. No. B1330271
CAS RN: 459-25-6
M. Wt: 139.13 g/mol
InChI Key: BUPDLPLGFRDHSJ-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)formamide” is a chemical compound with the molecular formula C7H6FNO . It is also known by other names such as 1-fluoro-4-formamidobenzene and 4’-fluoroformanilide .


Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)formamide” consists of a six-membered benzene ring with a fluorine atom at the 4th position and a formamide group attached to the benzene ring . The molecular weight of the compound is 139.13 g/mol .


Physical And Chemical Properties Analysis

“N-(4-Fluorophenyl)formamide” is a solid at 20 degrees Celsius . It has a density of 1.26 g/cm3 and a melting point of 67 degrees Celsius .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : N-(4-Fluorophenyl)formamide is used in a sustainable approach for N-formylation of aromatic as well as aliphatic amines . This process is important as formamides or N-formyls represent an important class of compounds in synthetic organic chemistry. They are key intermediates for the synthesis of functional or biologically active molecules such as approved drugs and insecticides .
  • Methods of Application or Experimental Procedures : The developed approach is catalyst-free and does not need pressure or a specialized reaction assembly. The process involves the reductive formylation of CO2 with sodium borohydride, which generates formoxy borohydride species in situ . This in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
  • Summary of the Results or Outcomes : The formoxy borohydride is also found to promote transamidation reactions as a competitive pathway along with reductive functionalization of CO2 with amine leading to N-formylation of amines .

Additionally, N-(4-Fluorophenyl)formamide is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases, discovering biomarkers for early disease detection, and understanding the biological processes in cells.

Safety And Hazards

The compound is associated with certain hazards, including causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

N-(4-fluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDLPLGFRDHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285115
Record name N-(4-Fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)formamide

CAS RN

459-25-6
Record name 459-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROFORMANILIDE
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Synthesis routes and methods

Procedure details

Was prepared according to Example 2 from 4-fluoroaniline and formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Zhu, Y Zhang, Z Wen, Q Ma, Y Wang… - … –A European Journal, 2023 - Wiley Online Library
The utilization of CO 2 as a non‐toxic and cheap feedstock for C1 is a desirable route to achieve high value‐added chemicals. In this context, we report a highly efficient ruthenium‐…
S Bharamawadeyar, VV Sureshbabu - Indian Journal of Chemistry …, 2023 - or.niscpr.res.in
A facile and convenient one-pot protocol for the N-formylation of aryl amines has been furnished using Tf 2 O. This approach involves N-formylation of anilines and its derivatives …
Number of citations: 2 or.niscpr.res.in
KH Chiang, SH Lu, WP Yen, N Uramaru… - Heteroatom …, 2016 - Wiley Online Library
A convenient synthetic method for N‐arylformamide derivatives was successfully developed by reacting α‐iodo‐N‐arylacetamides with formamide. This method was applicable to α‐iodo…
Number of citations: 3 onlinelibrary.wiley.com
A Kumar, P Sharma, N Sharma, Y Kumar, D Mahajan - RSC advances, 2021 - pubs.rsc.org
Herein, we report a sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas. The developed approach is …
Number of citations: 8 pubs.rsc.org
Z Li, Z Yu, X Luo, C Li, H Wu, W Zhao, H Li, S Yang - RSC advances, 2020 - pubs.rsc.org
Carbon dioxide is an ideal raw material for the synthesis of complex organic compounds because of its rich, non-toxic, and good physical properties. It is of great significance to …
Number of citations: 21 pubs.rsc.org
V Kumar, S Dhawan, PS Girase, P Singh… - European Journal of …, 2021 - Wiley Online Library
Herein, we report an operationally simple, cheap, and catalyst‐free method for the transamidation of a diverse range of unactivated amides furnishing the desired products in excellent …
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new synthetic protocol has been developed for the synthesis of N‐formamide derivatives using ethers as a C1 synthon under metal‐free reaction conditions. The reaction is proposed …
Number of citations: 31 onlinelibrary.wiley.com
OS Kamble, R Chatterjee, R Dandela - ARKIVOC: Online Journal of …, 2022 - arkat-usa.org
A simple and efficient method has been developed for the synthesis of amides promoted by PIFA [(bis (trifluoroacetoxy) iodo) benzene]. In this method, PIFA [(bis (trifluoroacetoxy) iodo) …
Number of citations: 3 www.arkat-usa.org
Y Yuan, W Dong, X Gao, H Gao, X Xie… - The Journal of Organic …, 2018 - ACS Publications
A new strategy for constructing indolizino[1,2-b]quinolin-9(11H)-ones (ring cores of camptothecins) from readily available isocyanoarenes and N-(alkyl-2-yn-1-yl)pyridin-2(1H)-ones has …
Number of citations: 20 pubs.acs.org
DW Gu, XX Guo - Tetrahedron, 2015 - Elsevier
A novel protocol for the transamidation of DMF and derivatives with weakly nucleophilic anilines has been developed, utilizing a catalytic amount of Pd(OAc) 2 and 2,2′-bipyridine, and …
Number of citations: 45 www.sciencedirect.com

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